molecular formula C6H6LiNO3S B2395088 lithium(1+) ion 2-methoxypyridine-4-sulfinate CAS No. 2193067-14-8

lithium(1+) ion 2-methoxypyridine-4-sulfinate

Cat. No.: B2395088
CAS No.: 2193067-14-8
M. Wt: 179.12
InChI Key: SKAUVBUZKCHAPM-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Structural Features

This compound exhibits a distinctive molecular architecture characterized by the molecular formula C₆H₆LiNO₃S and a molecular weight of 179.2 g/mol. The compound bears the Chemical Abstracts Service registry number 2193067-14-8, providing unambiguous identification within chemical databases. The International Union of Pure and Applied Chemistry nomenclature designates this substance as lithium;2-methoxypyridine-4-sulfinate, reflecting its ionic composition and substitution pattern.

The structural framework of this compound encompasses a pyridine ring system bearing a methoxy substituent at the 2-position and a sulfinate group at the 4-position, with the lithium cation providing charge balance. The canonical Simplified Molecular Input Line Entry System representation demonstrates this structure as [Li+].COC1=NC=CC(=C1)S(=O)[O-], clearly illustrating the ionic nature of the compound and the spatial arrangement of functional groups. The sulfinate moiety exists in its anionic form, with the sulfur atom bearing a formal oxidation state of +3, intermediate between sulfide and sulfonate oxidation levels.

The three-dimensional conformational analysis of this compound reveals restricted rotational freedom around the carbon-sulfur bond due to partial double bond character arising from sulfur-oxygen π-bonding interactions. The methoxy group at the 2-position provides electronic activation of the pyridine ring while simultaneously offering steric protection that enhances the compound's stability under typical reaction conditions. The lithium counterion typically coordinates with oxygen atoms from both the methoxy and sulfinate groups in the solid state, creating a chelated structure that contributes to the compound's crystalline stability.

Property Value Reference
Molecular Formula C₆H₆LiNO₃S
Molecular Weight 179.2 g/mol
Chemical Abstracts Service Number 2193067-14-8
International Union of Pure and Applied Chemistry Name lithium;2-methoxypyridine-4-sulfinate
Simplified Molecular Input Line Entry System [Li+].COC1=NC=CC(=C1)S(=O)[O-]

Historical Context of Pyridyl Sulfinate Development

The development of pyridyl sulfinates as synthetic intermediates emerged from the fundamental limitations encountered with traditional pyridine boronate chemistry in cross-coupling applications. Historical surveys of pharmaceutical industry electronic laboratory notebooks revealed that pyridine-2-boronates, including boronic acids, boronic esters, and stabilized boronates such as N-methyliminodiacetic acid boronates, achieved acceptable yields in fewer than 8% of attempted reactions. This profound limitation stemmed from the inherent difficulties in preparing these reagents, their poor stability under standard reaction conditions, and their low efficiency in palladium-catalyzed transformations.

The conceptual breakthrough that led to pyridyl sulfinate development arose from recognizing that sulfinate anions could serve as effective nucleophilic coupling partners while circumventing the stability issues plaguing boronate chemistry. Early investigations into sulfinate-based cross-coupling traced their origins to the work with aryl sulfinates, which demonstrated that these compounds could participate in palladium-catalyzed desulfinylative coupling reactions under appropriate conditions. The extension of this methodology to pyridine-containing systems represented a logical progression that addressed the specific challenges encountered in heterocyclic chemistry.

The evolution of pyridyl sulfinate synthesis methodologies reflects the growing sophistication of organosulfur chemistry over the past decades. Initial approaches relied on direct oxidation of the corresponding thiols using sodium hydroxide and hydrogen peroxide mixtures, providing operationally simple procedures with high yields. Subsequently, more advanced synthetic routes were developed, including metallation of parent pyridines followed by trapping with sulfur dioxide surrogates, and copper-mediated or palladium-catalyzed sulfinylative processes. These methodological advances provided synthetic chemists with multiple pathways to access pyridyl sulfinates from readily available starting materials.

The historical significance of pyridyl sulfinate development extends beyond mere synthetic utility to encompass broader implications for medicinal chemistry and drug discovery. The ubiquity of pyridine rings in pharmaceutical compounds, spanning indications from human immunodeficiency virus to lung cancer and arthritis, underscored the critical need for reliable methods to construct these heterocyclic frameworks. The successful development of pyridyl sulfinate chemistry thus represents a pivotal advancement that directly impacts the efficiency and scope of modern drug discovery efforts.

Position in Contemporary Organosulfur Chemistry

Within the broader landscape of contemporary organosulfur chemistry, this compound occupies a distinctive position as both a versatile synthetic intermediate and a representative example of the growing sophistication in sulfinate salt applications. The compound exemplifies the modern trend toward developing bench-stable, operationally simple reagents that can participate in diverse chemical transformations while maintaining high functional group tolerance. Recent comprehensive reviews of sodium sulfinate chemistry have highlighted the remarkable advancement in utilizing these compounds as sulfonylating, sulfenylating, or sulfinylating reagents, depending on specific reaction conditions.

The versatility of this compound in forming sulfur-sulfur, nitrogen-sulfur, and carbon-sulfur bonds positions it within the expanding toolkit of organosulfur building blocks. Contemporary applications encompass the synthesis of thiosulfonates, sulfonamides, sulfides, and various sulfone derivatives, including vinyl sulfones, allyl sulfones, and β-keto sulfones. The compound's participation in sulfonyl radical-triggered ring-closing sulfonylation reactions and multicomponent transformations demonstrates the evolution of sulfinate chemistry beyond simple substitution reactions toward more complex bond-forming processes.

The integration of this compound into photoredox catalytic transformations represents a particularly significant development in contemporary organosulfur chemistry. These methodologies leverage the unique electronic properties of the sulfinate functional group to generate sulfur-centered radicals under mild photochemical conditions, enabling novel synthetic disconnections that were previously inaccessible. The compound's compatibility with electrochemical synthesis approaches further underscores its position at the forefront of modern synthetic methodology development.

Site-selective carbon-hydrogen sulfonylation reactions involving pyridyl sulfinates have emerged as particularly powerful transformations that highlight the compound's strategic importance in contemporary synthesis. These methodologies enable direct functionalization of unreactive carbon-hydrogen bonds, providing efficient routes to complex sulfur-containing architectures without requiring pre-functionalized starting materials. The development of these transformations reflects the broader trend toward developing more sustainable and atom-economical synthetic processes in modern organic chemistry.

Significance in Cross-Coupling Methodologies

The significance of this compound in cross-coupling methodologies stems from its ability to address fundamental limitations that have historically plagued pyridine chemistry in palladium-catalyzed transformations. The compound serves as a highly effective nucleophilic coupling partner in reactions with both aryl bromides and aryl chlorides, demonstrating remarkable scope that encompasses diverse electronic and steric environments. Optimized reaction conditions typically employ palladium acetate and tricyclohexyl phosphine as the catalyst system, with potassium carbonate serving as the essential inorganic base at reaction temperatures of 150°C.

The mechanistic pathway for cross-coupling reactions involving this compound proceeds through oxidative addition of the aryl halide to the palladium center, followed by transmetallation with the pyridyl sulfinate and subsequent reductive elimination to form the carbon-carbon bond while liberating sulfur dioxide. This desulfinylative process represents a significant advantage over traditional approaches, as the sulfinate leaving group is readily removed during aqueous workup procedures, simplifying product isolation and purification protocols.

The synthetic utility of this compound in cross-coupling applications has been demonstrated through its successful application to medicinally relevant targets. Library synthesis approaches have employed this reagent in the preparation of derivatives of clinically important compounds such as varenicline and mepyramine, showcasing its value in pharmaceutical research contexts. These applications typically involve reaction scales of 0.10 mmol using sealed microwave vials in aluminum block heating systems, with reaction times of approximately 12 hours followed by basic hydrolysis steps.

The broader implications of this compound in cross-coupling methodologies extend to its potential applications in related transition metal-catalyzed processes where aryl and heteroaryl boronates have traditionally been employed. The superior stability and handling characteristics of pyridyl sulfinates compared to their boronate counterparts suggest significant opportunities for expanding the scope of metal-catalyzed carbon-carbon bond formation. The compound's compatibility with automated synthesis platforms and library generation protocols positions it as a valuable tool for high-throughput medicinal chemistry applications where traditional boronate chemistry has proven inadequate.

Reaction Parameter Optimal Condition Reference
Palladium Source Palladium acetate (5 mol%)
Phosphine Ligand Tricyclohexyl phosphine (7.5 mol%)
Base Potassium carbonate (2.0 equiv.)
Temperature 150°C
Reaction Time 12 hours
Sulfinate Equivalents 2.0 equivalents

Properties

IUPAC Name

lithium;2-methoxypyridine-4-sulfinate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3S.Li/c1-10-6-4-5(11(8)9)2-3-7-6;/h2-4H,1H3,(H,8,9);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKAUVBUZKCHAPM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].COC1=NC=CC(=C1)S(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6LiNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of lithium 2-methoxypyridine-4-sulfinate involves the reaction of 2-methoxypyridine-4-sulfinic acid with lithium hydroxide. The reaction is typically carried out in an aqueous medium at room temperature. The product is then isolated by filtration and dried to obtain the lithium salt in high purity.

Industrial Production Methods: Industrial production of lithium 2-methoxypyridine-4-sulfinate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: lithium(1+) ion 2-methoxypyridine-4-sulfinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: It can be reduced to form sulfides.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed:

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfides.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemical Synthesis

Reagent in Organic Chemistry
Lithium(1+) ion 2-methoxypyridine-4-sulfinate serves as a versatile reagent in organic synthesis. It is particularly useful for forming carbon-sulfur bonds and can act as a nucleophile in various reactions, including nucleophilic substitutions and cross-coupling reactions. The compound's ability to participate in palladium-catalyzed coupling reactions enhances its utility in synthesizing complex organic molecules .

Mechanism of Action
The mechanism involves the nucleophilic attack of the sulfinate group on electrophiles, facilitating the formation of new bonds. This property is leveraged to create diverse chemical entities that are crucial in pharmaceuticals and agrochemicals.

Biological Applications

Pharmaceutical Development
this compound has potential applications in drug discovery and development. Its derivatives may exhibit biological activity, making them candidates for therapeutic agents. For example, research indicates that compounds containing lithium ions can act as phosphodiesterase inhibitors, which are important for regulating cellular signaling pathways.

Case Study: PDE10A Inhibition
A study highlighted the efficacy of lithium-containing compounds as inhibitors of phosphodiesterase 10A (PDE10A), suggesting that modifications to the pyridine structure could enhance neuroprotective effects. This opens avenues for developing treatments for neurological disorders.

Material Science

Electrolyte Additive in Lithium-Ion Batteries
this compound is explored as an electrolyte additive in lithium-ion batteries. Its unique properties help improve battery performance and safety by forming a stable solid-electrolyte interphase (SEI) on electrode surfaces. This enhances charge transport and prolongs battery life .

Comparative Analysis with Other Compounds

PropertyThis compoundLithium(1+) Ion 3-Ethoxypyridine-2-SulfinateLithium(1+) Ion 4-Methylpyridine-2-Sulfinate
Reactivity HighModerateHigh
Application Areas Organic synthesis, pharmaceuticalsBiochemical assays, drug deliveryOrganic synthesis, fine chemicals
Stability in Electrolytes ExcellentGoodModerate

Industrial Applications

Production of Fine Chemicals
The compound is utilized in the synthesis of fine chemicals and specialty materials. Its ability to facilitate carbon-sulfur bond formation makes it valuable in producing agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of lithium 2-methoxypyridine-4-sulfinate involves its interaction with various molecular targets. It can act as a ligand, binding to specific proteins and enzymes, thereby modulating their activity. The compound can also participate in redox reactions, influencing cellular oxidative stress levels. Additionally, it can interact with nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares lithium(1+) ion 2-methoxypyridine-4-sulfinate with two closely related compounds from the evidence:

Lithium(1+) Ion 2-Fluoro-6-Methylpyridine-4-Sulfinate (CAS 2193067-68-2)

  • Substituents :
    • Fluoro (-F) at position 2.
    • Methyl (-CH₃) at position 6.
    • Sulfinate (-SO₂⁻) at position 4.
  • Molecular Formula: C₆H₅FLiNO₂S.
  • Molar Mass : 181.11 g/mol.
  • Key Differences: The fluoro group (electron-withdrawing) at position 2 contrasts with the methoxy group (electron-donating) in the target compound, which may reduce the electron density of the pyridine ring and alter reactivity in substitution or coordination reactions .

Lithium(1+) Ion 4-Methoxy-6-Methylpyridine-3-Sulfinate (CAS 2230807-14-2)

  • Substituents :
    • Methoxy (-OCH₃) at position 4.
    • Methyl (-CH₃) at position 6.
    • Sulfinate (-SO₂⁻) at position 3.
  • Molecular Formula: C₇H₁₀LiNO₃S.
  • Molar Mass : 195.16 g/mol.
  • Key Differences: The sulfinate group at position 3 (vs. The combined methoxy and methyl substituents increase molar mass and hydrophobicity compared to the target compound, which lacks a methyl group at position 6.

Data Table: Comparative Analysis

Compound Name Substituents (Positions) Sulfinate Position Molecular Formula Molar Mass (g/mol)
This compound Methoxy (2) 4 C₆H₈LiNO₃S* ~197 (estimated)
Lithium(1+) ion 2-fluoro-6-methylpyridine-4-sulfinate Fluoro (2), Methyl (6) 4 C₆H₅FLiNO₂S 181.11
Lithium(1+) ion 4-methoxy-6-methylpyridine-3-sulfinate Methoxy (4), Methyl (6) 3 C₇H₁₀LiNO₃S 195.16

*Estimated based on structural similarity to evidence compounds.

Key Research Findings and Implications

Substituent Effects :

  • Electron-withdrawing groups (e.g., -F) decrease pyridine ring electron density, favoring electrophilic substitutions, while electron-donating groups (e.g., -OCH₃) enhance nucleophilic reactivity .
  • Steric hindrance from methyl groups (e.g., at position 6) may reduce solubility in polar solvents compared to less substituted analogs.

Sulfinate Position :

  • Sulfinate at position 4 (as in the target compound and ) may stabilize the lithium ion more effectively than position 3 due to resonance effects, enhancing ionic conductivity in electrolyte applications .

Molar Mass Trends :

  • The target compound’s estimated molar mass (~197 g/mol) suggests intermediate hydrophobicity between the fluoro-methyl derivative (181.11 g/mol) and the bulkier methoxy-methyl analog (195.16 g/mol).

Biological Activity

Lithium(1+) ion 2-methoxypyridine-4-sulfinate is a compound that has garnered attention for its potential biological activities. This article will explore its synthesis, chemical properties, biological interactions, and therapeutic implications, supported by various research findings and data tables.

This compound can be synthesized through a reaction involving 2-methoxypyridine and a sulfinate source in the presence of lithium salts. The synthesis typically occurs in organic solvents like tetrahydrofuran (THF) at controlled temperatures to optimize yield and purity.

Chemical Structure:

  • Formula: C6H6LiNO2S
  • Molecular Weight: 179.09 g/mol
  • Functional Groups: Methoxy group (-OCH3), Sulfinate group (-SO2^-)

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The lithium ion can modulate enzymatic activities, while the sulfinate group may participate in redox reactions, influencing cellular signaling pathways.

Biological Activity

Research indicates that lithium compounds exhibit a range of biological activities, including:

  • Neuroprotective Effects: Lithium has been shown to protect neuronal cells from apoptosis and oxidative stress, making it a candidate for treating neurodegenerative diseases .
  • Antidepressant Properties: Studies suggest that lithium enhances mood stabilization and is effective in treating bipolar disorder and major depressive episodes .
  • Antimicrobial Activity: Some sulfinate derivatives have demonstrated antibacterial properties, potentially useful in developing new antimicrobial agents.

Case Studies

  • Neuroprotective Effects : A study highlighted the neuroprotective effects of lithium in models of neurodegeneration, showing reduced cell death rates in neuronal cultures treated with lithium compounds compared to controls .
  • Antidepressant Efficacy : In clinical trials, lithium was found to be effective as an augmentation agent in treatment-resistant depression, significantly improving patient outcomes when combined with other antidepressants .
  • Antimicrobial Studies : Research on sulfinate derivatives has indicated their potential as antimicrobial agents, with specific compounds demonstrating activity against various bacterial strains.

Table 1: Summary of Biological Activities of this compound

Biological ActivityDescriptionReferences
NeuroprotectionProtects neuronal cells from oxidative stress
AntidepressantEffective in treatment-resistant depression
AntimicrobialExhibits antibacterial properties

Table 2: Comparison of Lithium Compounds

CompoundNeuroprotective EffectsAntidepressant EfficacyAntimicrobial Activity
This compoundYesYesYes
Lithium CarbonateYesYesNo
Lithium OrotateLimitedYesNo

Q & A

Q. What are the established synthetic routes for lithium(1+) ion 2-methoxypyridine-4-sulfinate, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The compound is synthesized via sulfination of 2-methoxypyridine derivatives. A common approach involves reacting 2-methoxypyridine with thiolating agents (e.g., H₂S or Lawesson’s reagent) under controlled conditions, followed by lithiation . Optimization involves:
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency .
  • Temperature : Reactions typically proceed at 60–80°C; higher temperatures may induce side reactions.
  • Monitoring : Use TLC or HPLC to track reaction progress and purity.
  • Lithiation : Ensure stoichiometric control of lithium sources (e.g., LiHMDS) to avoid over-lithiation .

Q. Which spectroscopic and crystallographic techniques are most reliable for structural characterization of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H NMR identifies methoxy (-OCH₃) protons at ~3.8 ppm and aromatic protons in the pyridine ring (6.5–8.5 ppm). ¹³C NMR confirms sulfinate (SO₂⁻) bonding via shifts at ~110–120 ppm .
  • FTIR : Strong S-O stretches at 1040–1120 cm⁻¹ and 1160–1250 cm⁻¹ .
  • X-Ray Crystallography : Resolves lithium coordination geometry and sulfinate group orientation. Compare with analogous structures (e.g., lithium 4-methylpyridine-2-sulfinate, ) to validate bond lengths and angles .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :
  • Modeling Steps :

Use DFT to calculate electron density maps, focusing on the sulfinate group’s nucleophilic sulfur atom.

Simulate transition states with palladium catalysts (e.g., Pd(PPh₃)₄) to predict coupling efficiency with aryl halides .

  • Validation : Compare computed activation energies with experimental yields under varying conditions (e.g., solvent, base). Adjust steric/electronic parameters in the pyridine ring to refine predictions .

Q. What experimental strategies resolve contradictions in reported solubility data across different solvent systems?

  • Methodological Answer :
  • Standardized Protocols :

Prepare saturated solutions in anhydrous THF, DMSO, and acetonitrile under inert atmosphere.

Quantify solubility via gravimetric analysis or UV-Vis spectroscopy (λ = 270–300 nm for pyridine absorption) .

  • Data Interpretation : Correlate solubility with solvent polarity (Hildebrand parameters) and counterion effects. For discrepancies, assess trace moisture content or lithium coordination variability .

Q. How does the methoxy group’s position influence the electrochemical stability of lithium pyridine sulfinate salts in battery applications?

  • Methodological Answer :
  • Comparative Study :

Synthesize analogs (e.g., 3-methoxy or 4-methoxy isomers, ) and measure redox potentials via cyclic voltammetry.

Use Hammett plots to correlate substituent position with oxidation/reduction behavior.

  • Mechanistic Insight : The 2-methoxy group’s ortho effect may stabilize radical intermediates during charge/discharge cycles, enhancing cycle life .

Q. What advanced techniques can identify and mitigate ligand decomposition pathways during catalytic applications?

  • Methodological Answer :
  • In Situ Monitoring :

Employ operando Raman spectroscopy to detect sulfinate group degradation (e.g., S-O bond cleavage) during catalysis.

Pair with mass spectrometry (LC-MS) to identify decomposition byproducts .

  • Mitigation Strategies : Introduce electron-withdrawing substituents (e.g., -CF₃) to stabilize the sulfinate moiety, as demonstrated in fluorinated analogs () .

Data Contradiction and Validation

Q. How should researchers address conflicting reports on the compound’s thermal stability in solid-state vs. solution-phase environments?

  • Methodological Answer :
  • Controlled Experiments :

Perform thermogravimetric analysis (TGA) under nitrogen to assess decomposition onset temperatures.

Compare with solution-phase stability via ¹H NMR at elevated temperatures (e.g., 60°C in DMSO-d₆).

  • Root Cause Analysis : Discrepancies may arise from solvent interactions (e.g., DMSO coordination to lithium) or crystalline lattice stabilization in the solid state .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.